molecular formula C20H20O2 B14301813 1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112310-00-6

1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)

Cat. No.: B14301813
CAS No.: 112310-00-6
M. Wt: 292.4 g/mol
InChI Key: HTXUVRAYNPBKHG-UHFFFAOYSA-N
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Description

1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound with the molecular formula C16H16. . This compound is characterized by its unique structure, which includes a butene backbone with two phenyl groups attached via ether linkages. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,4-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) can be compared with other similar compounds such as:

Properties

CAS No.

112310-00-6

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-ethenyl-4-[4-(4-ethenylphenoxy)but-2-enoxy]benzene

InChI

InChI=1S/C20H20O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-14H,1-2,15-16H2

InChI Key

HTXUVRAYNPBKHG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C=C

Origin of Product

United States

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